![molecular formula C13H7FN2 B12583094 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile CAS No. 648418-50-2](/img/structure/B12583094.png)
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable target for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves several steps, typically starting with the construction of the pyrrolo[2,1-a]isoquinoline core. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process. This reaction uses visible light irradiation and tolerates various functional groups, including ester, nitrile, ketone, and alkene, achieving yields of up to 94% . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce nitriles to amines.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or silver nitrate.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Applications De Recherche Scientifique
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as trifluoromethyl-pyrrolo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The presence of the fluorine atom in this compound provides unique advantages in terms of stability and bioavailability, distinguishing it from other derivatives.
Conclusion
This compound is a versatile and valuable compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a promising candidate for further study and application.
Propriétés
Numéro CAS |
648418-50-2 |
|---|---|
Formule moléculaire |
C13H7FN2 |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-fluoropyrrolo[2,1-a]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H |
Clé InChI |
ZRLZADXMABWQLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
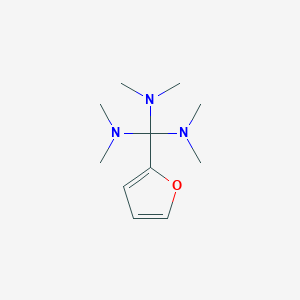
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
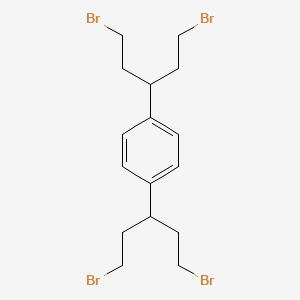
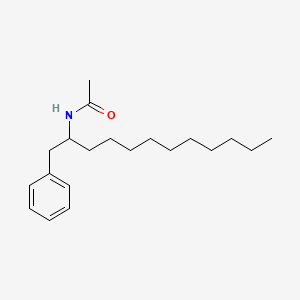

![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
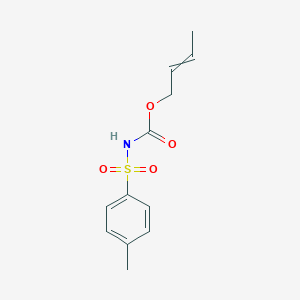

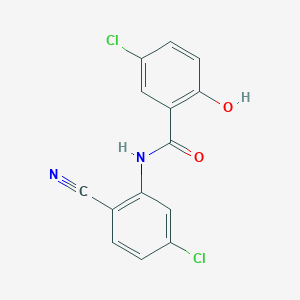

![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
